molecular formula C10H9ClN4O B8669178 N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide

N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide

Cat. No. B8669178
M. Wt: 236.66 g/mol
InChI Key: SSYOFQPMJUGXDU-UHFFFAOYSA-N
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Patent
US08178534B2

Procedure details

6-Chloropyridazin-3-amine, N-(2-bromoacetyl)cyclopropanecarboxamide, and potassium hydrogenphosphate were mixed in DMA at 75° C. to provide N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide. N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide was reacted with [1,2,4]triazolo[4,3-a]pyridine-3-thiol and K2CO3 in DMA at 145° C. and 100 psi N2 to provide N-(6-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)imidazo[1,2-b]pyridazin-2-yl)cyclo-propanecarboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([NH:11][C:12]([CH:14]3[CH2:16][CH2:15]3)=[O:13])[N:10]=2)[N:7]=1.[N:17]1[N:18]=[C:19]([SH:26])[N:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=12.C([O-])([O-])=O.[K+].[K+]>CC(N(C)C)=O>[N:6]#[N:7].[N:17]1[N:18]=[C:19]([S:26][C:2]2[CH:3]=[CH:4][C:5]3[N:6]([CH:8]=[C:9]([NH:11][C:12]([CH:14]4[CH2:16][CH2:15]4)=[O:13])[N:10]=3)[N:7]=2)[N:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=12 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=C(N2)NC(=O)C2CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N=C(N2C1C=CC=C2)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N#N
Name
Type
product
Smiles
N=1N=C(N2C1C=CC=C2)SC=2C=CC=1N(N2)C=C(N1)NC(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.